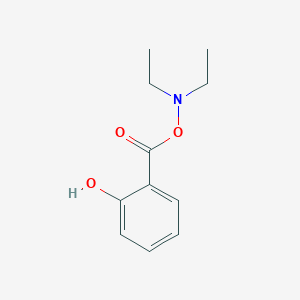
2-(4-Bromo-2-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenylethylamine. One common method involves the reaction of 2-methylphenylethylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-methylphenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-2-methylphenyl)ethanone.
Reduction: Formation of 2-(4-Bromo-2-methylphenyl)ethanol.
Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methyl group on the benzene ring influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-3-methylphenyl)ethan-1-amine
- 2-(4-Bromo-2,5-dimethylphenyl)ethan-1-amine
- 2-(4-Bromo-2-methylphenoxy)ethan-1-amine
Uniqueness
2-(4-Bromo-2-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
777838-05-8 |
|---|---|
Molekularformel |
C9H12BrN |
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
2-(4-bromo-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI-Schlüssel |
FCVBXOOAKYDRNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
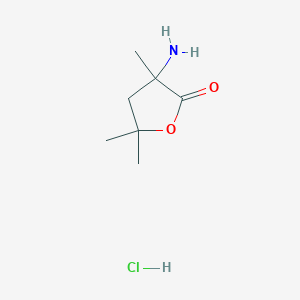
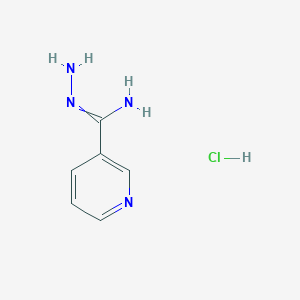


![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
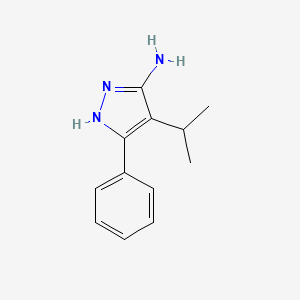
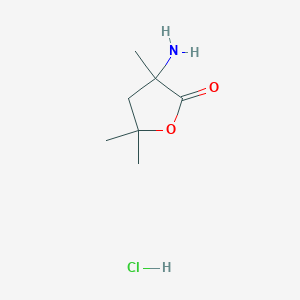
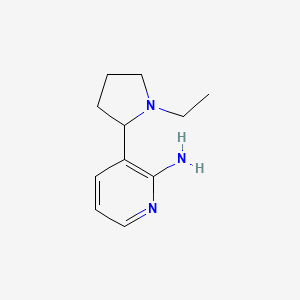
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)

